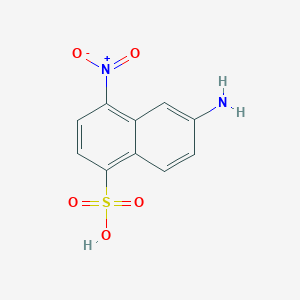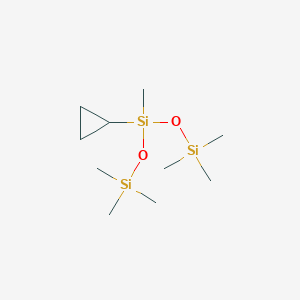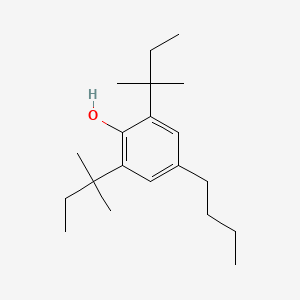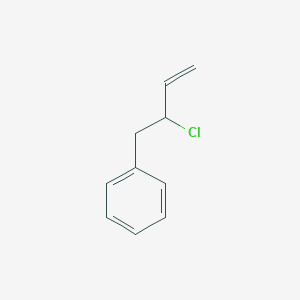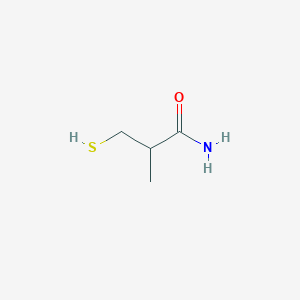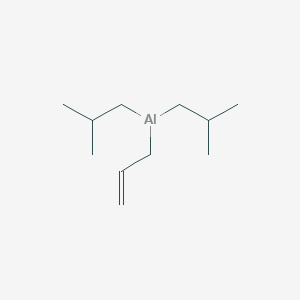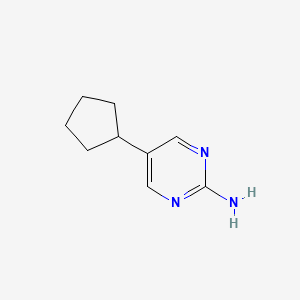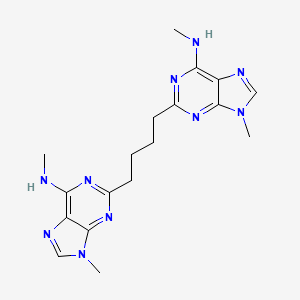
2,2'-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) is a complex organic compound characterized by its unique structure, which includes a butane backbone linked to two purine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) typically involves multi-step organic reactions. One common method includes the alkylation of purine derivatives with a butane-1,4-diyl linker. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the purine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in polar aprotic solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[1,4-Butanediylbis(oxymethylene)]bis[oxirane]
- 1,4-Bis(2,3-epoxypropoxy)butane
- 1,4-Butanediol diglycidyl ether
Uniqueness
What sets 2,2’-(Butane-1,4-diyl)bis(N,9-dimethyl-9H-purin-6-amine) apart from similar compounds is its dual purine structure, which provides unique chemical and biological properties. This makes it particularly valuable in research focused on nucleic acid interactions and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
93288-47-2 |
|---|---|
Molekularformel |
C18H24N10 |
Molekulargewicht |
380.5 g/mol |
IUPAC-Name |
N,9-dimethyl-2-[4-[9-methyl-6-(methylamino)purin-2-yl]butyl]purin-6-amine |
InChI |
InChI=1S/C18H24N10/c1-19-15-13-17(27(3)9-21-13)25-11(23-15)7-5-6-8-12-24-16(20-2)14-18(26-12)28(4)10-22-14/h9-10H,5-8H2,1-4H3,(H,19,23,25)(H,20,24,26) |
InChI-Schlüssel |
RLTHQWJJRGCCRF-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=NC(=N1)CCCCC3=NC(=C4C(=N3)N(C=N4)C)NC)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-Ethoxy-3-methoxy-5-(prop-1-en-1-yl)phenyl]-2-methylpropanamide](/img/structure/B14356497.png)
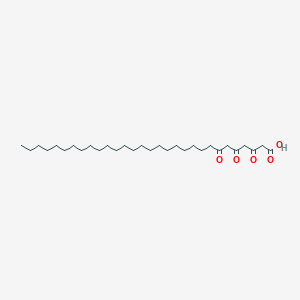
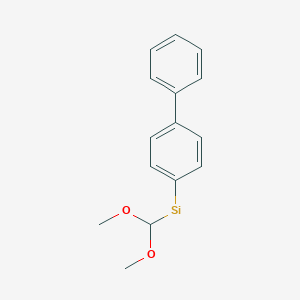
![2,2'-[(4,6-Diamino-1,3-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14356523.png)
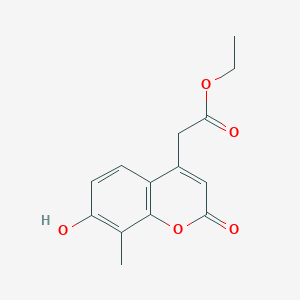
![2-({[4-(Methoxycarbonyl)phenyl]methyl}amino)benzoic acid](/img/structure/B14356529.png)
